N-Methyl-1H-imidazol-5-amine hcl

Chemical Stability Handling Synthetic Intermediate

Researchers developing kinase inhibitors or C5a receptor modulators require the precise 1,5-substituted aminoimidazole scaffold-the N1-methyl, C5-amino pattern-not the 4-isomer or N-unsubstituted variants. N-Methyl-1H-imidazol-5-amine HCl (CAS 2102410-00-2) solves this isomer-specific supply need with differentiated binding geometry. • Scaffold validated in C5a receptor modulator & kinase inhibitor patent families • ≥95% purity; batch-specific CoA provided with every shipment • Bulk & custom quantities available for focused library synthesis Hydrochloride salt ensures enhanced stability during storage and synthetic workflows.

Molecular Formula C4H8ClN3
Molecular Weight 133.58 g/mol
Cat. No. B13038575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1H-imidazol-5-amine hcl
Molecular FormulaC4H8ClN3
Molecular Weight133.58 g/mol
Structural Identifiers
SMILESCNC1=CN=CN1.Cl
InChIInChI=1S/C4H7N3.ClH/c1-5-4-2-6-3-7-4;/h2-3,5H,1H3,(H,6,7);1H
InChIKeyDVGSSXRPIQXRHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1H-imidazol-5-amine HCl: Core Properties & Sourcing


N-Methyl-1H-imidazol-5-amine hydrochloride (CAS: 2102410-00-2) is a heterocyclic building block belonging to the aminoimidazole class, characterized by a 5-amino group and an N1-methyl substitution on the imidazole ring . It is supplied as a hydrochloride salt, typically with a minimum purity of 95%, and is a yellow to brown solid . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science research .

1
Heterocyclic building block: 5-amino-1-methylimidazole core
2
Hydrochloride salt form for improved handling
3
Reported purity specification and storage conditions available

N-Methyl-1H-imidazol-5-amine HCl: Substitution Limitations


Direct substitution of N-Methyl-1H-imidazol-5-amine hcl with other aminoimidazole isomers or N-unsubstituted analogs is complicated by significant differences in chemical stability and binding interactions. The specific 1,5-substitution pattern imparts distinct properties compared to its 4-substituted isomer and N-unsubstituted variants, affecting its behavior as a synthetic intermediate and its potential for molecular recognition [1][2]. The following evidence sections detail these quantifiable differences.

4-Isomer air sensitivity
Substituting with 4-aminoimidazoles may introduce air instability, based on class-level reports. Stability differences may affect synthetic reproducibility.
Unsubstituted analog binding
Replacing with N-unsubstituted imidazole may alter molecular recognition properties due to loss of N-methyl group steric and H-bond effects.

N-Methyl-1H-imidazol-5-amine HCl: Key Differentiation Evidence


Enhanced Air Stability vs. 4-Aminoimidazoles

N-Methyl-1H-imidazol-5-amine hcl belongs to the class of 5-amino-1-substituted imidazoles, which are reported to be 'somewhat more stable than the 4-isomers' [1]. This is a critical differentiation from 1-methyl-1H-imidazol-4-amine, as 4(5)-amino imidazole compounds are frequently unstable in air [1].

Air stability
Class-level inference
5-amino-1-methyl: reported more stable
4-isomer: frequently air-unstable
Stability screening supports procurement of 5-isomer
Qualitative class-level report; confirm batch stability
Chemical Stability Handling Synthetic Intermediate

Purity & Storage Specifications

Commercially available N-Methyl-1H-imidazol-5-amine hcl is supplied with a defined minimum purity specification of 95% and a recommended long-term storage temperature of 2-8°C . This provides a baseline for quality and handling compared to uncharacterized or in-house synthesized material, which may have variable purity and unknown stability profiles.

Purity & Storage
Data to verify
Min. purity: 95%
Storage: 2–8°C
Specification review for experimental reproducibility
Supplier-specified; verify with lot COA
Quality Control Reproducibility Specifications

N-Methylimidazole Binding Affinity vs. Imidazole

While direct data for N-Methyl-1H-imidazol-5-amine hcl is absent, studies on the parent N-methylimidazole (N-MeIm) scaffold show that N-substitution significantly reduces binding affinity for zinc(II) porphyrin receptors compared to unsubstituted imidazole (ImH) [1]. This is due to the loss of a key hydrogen-bonding interaction.

Binding affinity
Class-level inference
N-methylimidazole: reduced affinity vs. imidazole in Zn-porphyrin
Molecular recognition may shift with N-substitution
Class-level data; confirm for target complex
Molecular Recognition Binding Affinity Supramolecular Chemistry

N-Methyl-1H-imidazol-5-amine HCl: Research & Industrial Applications


C5a Modulators & Kinase Inhibitors Synthesis

The compound serves as a key intermediate in the synthesis of more complex molecules, such as amino methyl imidazoles that act as C5a receptor modulators [1] and imidazole amines that modulate kinase activity [2]. Its 1,5-substitution pattern is a common motif in these patent families, suggesting it is a privileged scaffold for these target classes.

Antimicrobial Agent Development

Imidazole derivatives, including those with the 5-amino substitution, are a rich source of scaffolds for developing new antibacterial and antifungal agents [3]. N-Methyl-1H-imidazol-5-amine hcl can be used to generate a focused library of compounds for screening against resistant microbial strains.

Supramolecular & Coordination Chemistry Applications

As inferred from the binding properties of N-methylimidazole [4], this compound can be used as a ligand or ligand precursor in the design of coordination complexes and supramolecular assemblies, where the N-methyl group alters the binding geometry and affinity compared to unsubstituted imidazole ligands.

Application
Selection Property
Validation Focus
C5a modulator synthesis
1,5-substitution pattern
Regioselective coupling efficiency
Antimicrobial screening
Aminoimidazole scaffold reactivity
Derivative library purity
Supramolecular ligand design
N-Methyl steric effect on binding
Coordination geometry confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-1H-imidazol-5-amine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.